Ethambutol-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

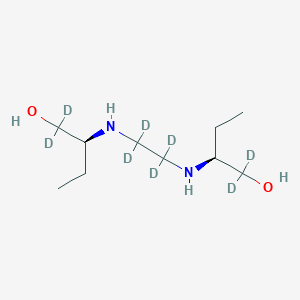

2D Structure

3D Structure

Properties

CAS No. |

1129526-23-3 |

|---|---|

Molecular Formula |

C10H24N2O2 |

Molecular Weight |

212.36 g/mol |

IUPAC Name |

(2S)-1,1-dideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1-dideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2 |

InChI Key |

AEUTYOVWOVBAKS-MKWMBDJFSA-N |

Isomeric SMILES |

[2H]C([2H])([C@H](CC)NC([2H])([2H])C([2H])([2H])N[C@@H](CC)C([2H])([2H])O)O |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Ethambutol-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Ethambutol-d8, a deuterated analog of the antituberculosis drug Ethambutol. The inclusion of deuterium isotopes makes this compound a valuable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.

Introduction

Ethambutol is a first-line bacteriostatic agent used in the treatment of tuberculosis. This compound, with a molecular formula of C₁₀H₁₆D₈N₂O₂ and a molecular weight of 212.36, serves as a stable isotope-labeled internal standard for the quantitative analysis of Ethambutol in biological matrices by mass spectrometry.[] Its physical and chemical properties are closely similar to those of the unlabeled drug, allowing for accurate quantification.

Synthesis of this compound

The synthesis of this compound follows the established route for unlabeled Ethambutol, which involves the reaction of two equivalents of a chiral amino alcohol with a dihaloalkane. In the case of this compound, deuterated precursors are utilized to introduce the deuterium labels. The most common synthetic pathway involves the reaction of (S)-2-amino-1-butanol-d4 with 1,2-dichloroethane-d4.

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

Starting Materials:

-

(S)-2-amino-1-butanol-d4

-

Anhydrous solvent (e.g., ethanol or methanol)

-

Base (e.g., sodium hydroxide)

-

Hydrochloric acid (for salt formation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve two molar equivalents of (S)-2-amino-1-butanol-d4 in an anhydrous solvent.

-

Addition of Dihaloalkane: To the stirred solution, add one molar equivalent of 1,2-dichloroethane-d4.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A base is typically added to neutralize the hydrohalic acid formed during the reaction. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

-

Salt Formation (Optional): For better stability and handling, the free base of this compound can be converted to its dihydrochloride salt by treating it with hydrochloric acid in an appropriate solvent.

Note: The synthesis of the deuterated precursor, (S)-2-amino-1-butanol-d4, can be achieved through various methods, including the reduction of deuterated L-aminobutyric acid or its esters.[9][10][11]

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the positions of the deuterium labels. Due to the absence of protons at the deuterated positions, the ¹H NMR spectrum of this compound will show a significant reduction in signal complexity compared to its non-deuterated counterpart. The remaining signals will correspond to the non-deuterated protons in the molecule. The ¹³C NMR spectrum will show signals for all carbon atoms, though the signals for deuterated carbons may be broadened or show altered splitting patterns.

Reference NMR Data for Unlabeled Ethambutol:

While specific NMR data for this compound is not widely published, the predicted spectra for unlabeled Ethambutol can serve as a reference for identifying the expected signal regions.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of this compound. It is also used to determine its fragmentation pattern, which is essential for developing quantitative analytical methods.

Expected Molecular Ion: The expected protonated molecular ion [M+H]⁺ for this compound is m/z 213.36.

Tandem Mass Spectrometry (MS/MS): For quantitative analysis using tandem mass spectrometry, a specific precursor-to-product ion transition is monitored. A commonly used transition for this compound as an internal standard is m/z 213.1 → 122.4.[14]

Fragmentation Pathway: The fragmentation of Ethambutol typically involves the cleavage of the C-C bond adjacent to the nitrogen atoms and the loss of a butanol moiety. A plausible fragmentation pathway leading to the observed product ion for this compound is illustrated below.

Caption: Proposed fragmentation pathway of this compound in MS/MS.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Reaction Type | N-Alkylation | General Organic Chemistry Principles |

| Reactants | (S)-2-amino-1-butanol-d4, 1,2-dichloroethane-d4 | Inferred from unlabeled synthesis[2][3] |

| Molar Ratio (approx.) | 2:1 | Inferred from unlabeled synthesis[2][4] |

| Characterization | ||

| Molecular Formula | C₁₀H₁₆D₈N₂O₂ | [][15] |

| Molecular Weight | 212.36 g/mol | [][15] |

| Mass Spectrometry (MS) | ||

| Protonated Molecular Ion ([M+H]⁺) | m/z 213.1 | [14] |

| MS/MS Transition | m/z 213.1 → 122.4 | [14] |

| NMR Spectroscopy | Data not publicly available | - |

Conclusion

The synthesis and characterization of this compound are crucial for its application as a reliable internal standard in clinical and research settings. While a detailed public-domain synthesis protocol is not available, the established methods for unlabeled Ethambutol provide a clear synthetic route using deuterated precursors. The characterization data, particularly from mass spectrometry, confirms the identity and isotopic labeling of the compound, enabling its use in sensitive and accurate quantitative analyses. Further research and publication of detailed experimental procedures and comprehensive characterization data would be beneficial to the scientific community.

References

- 2. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]

- 3. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]

- 4. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 1,2-DICHLOROETHANE-D4 | 17060-07-0 [chemicalbook.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. CAS 17060-07-0: 1,2-Dichloroethane-d4 | CymitQuimica [cymitquimica.com]

- 9. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]

- 10. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Ethambutol(74-55-5) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | CAS#:1129526-23-3 | Chemsrc [chemsrc.com]

Deuterium Labeling of Ethambutol: A Technical Guide for Researchers

Introduction

Ethambutol is a cornerstone antibiotic in the combination therapy for tuberculosis, a persistent global health threat.[1] Its mechanism of action involves the inhibition of arabinosyl transferases, essential enzymes for the synthesis of the mycobacterial cell wall.[2] To deepen the understanding of its pharmacokinetics, metabolism, and to potentially enhance its therapeutic profile, deuterium labeling of Ethambutol has emerged as a valuable research tool. The substitution of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic fate of a drug, often leading to a reduced rate of metabolism due to the kinetic isotope effect. This can result in a longer half-life and potentially improved efficacy or a different safety profile. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of deuterium-labeled Ethambutol for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathways for Deuterated Ethambutol

The synthesis of deuterated Ethambutol can be strategically approached by incorporating deuterium into one or both of its key precursors: (S)-2-amino-1-butanol and a 1,2-dihaloethane. The choice of deuterated precursor will determine the position and extent of deuterium labeling in the final Ethambutol molecule.

Figure 1: General synthetic strategies for deuterated Ethambutol.

Data Presentation

Table 1: Properties of Ethambutol and a Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethambutol | C₁₀H₂₄N₂O₂ | 204.31 | 74-55-5 |

| Ethambutol-d4 (dihydrochloride) | C₁₀H₂₀D₄Cl₂N₂O₂ | 281.26 | 1129526-19-7 |

Table 2: Representative Synthesis of Ethambutol-d8

The following table outlines a hypothetical, yet plausible, synthetic route to this compound, with representative quantitative data based on established chemical transformations.

| Step | Reaction | Key Reagents & Conditions | Starting Material | Product | Representative Yield (%) | Deuterium Incorporation (%) |

| 1 | Deuteration of L-2-aminobutyric acid | D₂O, catalyst (e.g., Ru/C), heat | L-2-aminobutyric acid | L-2-amino-3,3,4,4,4-d5-butyric acid | >90 | >95 |

| 2 | Reduction of deuterated amino acid | LiAlD₄, THF, reflux | L-2-amino-3,3,4,4,4-d5-butyric acid | (S)-2-amino-3,3,4,4,4-d5-butan-1,1-d2-ol | ~85 | >98 |

| 3 | Synthesis of 1,2-dibromoethane-d4 | Acetylene-d₂, DBr, dark | Acetylene-d₂ | 1,2-dibromoethane-1,1,2,2-d4 | ~95 | >99 |

| 4 | Alkylation | Na₂CO₃, heat | (S)-2-amino-d7-1-butanol & 1,2-dibromoethane-d4 | This compound | ~70 | >98 |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of deuterated Ethambutol, constructed from established chemical principles and published synthetic procedures for analogous non-deuterated and deuterated compounds.

Protocol 1: Synthesis of 1,2-dibromoethane-d4

This procedure is based on the reaction of deuterated acetylene with deuterium bromide.

Materials:

-

Calcium carbide (CaC₂)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Phosphorus tribromide (PBr₃), redistilled

-

Anhydrous conditions

Procedure:

-

Preparation of Acetylene-d₂: Deuterated acetylene is generated by the controlled addition of D₂O to calcium carbide in a suitable apparatus. The evolved gas is passed through a cold trap to remove any unreacted D₂O.

-

Preparation of Deuterium Bromide (DBr): DBr is prepared by the reaction of D₂O with redistilled PBr₃ under anhydrous conditions. The resulting DBr gas is collected for the subsequent reaction.

-

Reaction: In a flask protected from light, purified acetylene-d₂ and DBr are allowed to react. The reaction can proceed thermally in the dark. The reaction mixture is then cooled, and the resulting 1,2-dibromoethane-d4 is collected.

-

Purification: The crude product is washed with a dilute sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and purified by distillation.

Protocol 2: Synthesis of Deuterated (S)-2-amino-1-butanol

This two-step protocol involves the deuteration of L-2-aminobutyric acid followed by its reduction.

Step 2a: Deuteration of L-2-aminobutyric acid

This step aims to introduce deuterium at the α- and β-positions while retaining the stereochemistry at the α-carbon.

Materials:

-

L-2-aminobutyric acid

-

Deuterium oxide (D₂O)

-

Ruthenium on carbon (Ru/C) catalyst

-

Base (e.g., NaOD)

Procedure:

-

A solution of L-2-aminobutyric acid and a catalytic amount of Ru/C in D₂O is prepared in a pressure vessel.

-

A base such as NaOD is added to facilitate the H/D exchange.

-

The vessel is sealed and heated to a temperature that allows for efficient exchange without significant racemization. The reaction progress is monitored by NMR spectroscopy.

-

After the desired level of deuteration is achieved, the catalyst is filtered off, and the D₂O is removed under reduced pressure to yield the deuterated L-2-aminobutyric acid.

Step 2b: Reduction of Deuterated L-2-aminobutyric acid

The deuterated amino acid is then reduced to the corresponding amino alcohol.

Materials:

-

Deuterated L-2-aminobutyric acid

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A suspension of LiAlD₄ in anhydrous THF is prepared in a reaction flask under an inert atmosphere.

-

The deuterated L-2-aminobutyric acid is added portion-wise to the stirred suspension at a controlled temperature.

-

The reaction mixture is then refluxed until the reduction is complete, as monitored by TLC or LC-MS.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solids are filtered off, and the filtrate is dried and concentrated to yield deuterated (S)-2-amino-1-butanol. The product is purified by distillation under reduced pressure.

Protocol 3: Synthesis of Deuterated Ethambutol

This final step involves the alkylation of the deuterated amino alcohol with a deuterated dihaloethane.

Materials:

-

Deuterated (S)-2-amino-1-butanol

-

1,2-dibromoethane-d4

-

Sodium carbonate (Na₂CO₃)

-

Solvent (e.g., water or a high-boiling point alcohol)

Procedure:

-

A mixture of deuterated (S)-2-amino-1-butanol, 1,2-dibromoethane-d4, and sodium carbonate in a suitable solvent is heated to reflux.

-

The reaction is monitored for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude deuterated Ethambutol can be purified by crystallization or chromatography.

-

For the preparation of the dihydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting precipitate is collected by filtration and dried.

Mandatory Visualizations

Figure 2: Chemical structures of Ethambutol and its d4 analog.

Figure 3: Multi-step synthesis of fully deuterated Ethambutol.

Figure 4: Experimental workflow for deuterated Ethambutol.

Applications in Research

The availability of deuterium-labeled Ethambutol opens up several avenues for advanced research:

-

Metabolic Studies: Deuterated Ethambutol can be used to trace the metabolic pathways of the drug in vitro and in vivo. By analyzing the mass spectra of metabolites, researchers can identify the sites of metabolic modification and quantify the formation of different metabolic products.

-

Pharmacokinetic Studies: The use of deuterated Ethambutol as an internal standard in mass spectrometry-based bioanalytical methods allows for highly accurate and precise quantification of the parent drug in biological matrices such as plasma, urine, and tissues.[1] This is crucial for detailed pharmacokinetic profiling.

-

Kinetic Isotope Effect Studies: By comparing the pharmacokinetics and metabolism of deuterated and non-deuterated Ethambutol, researchers can investigate the kinetic isotope effect. A significant KIE would indicate that C-H bond cleavage is a rate-limiting step in the drug's metabolism, which could guide the design of new analogs with improved metabolic stability.

Conclusion

Deuterium labeling of Ethambutol provides a powerful tool for in-depth research into its pharmacological properties. The synthetic strategies outlined in this guide, based on the deuteration of key precursors, offer a viable route to obtaining these valuable research compounds. The detailed experimental protocols, while requiring careful execution and optimization, are grounded in established chemical principles. The resulting deuterated Ethambutol analogs will undoubtedly contribute to a more profound understanding of this essential anti-tuberculosis drug and may pave the way for the development of improved therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Ethambutol-d8: Chemical and Physical Properties

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated analog of the antitubercular drug Ethambutol. This document is intended for use by professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Core Chemical and Physical Properties

This compound is the isotopically labeled version of Ethambutol, where eight hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies, allowing the compound to be distinguished from its unlabeled counterpart by mass spectrometry.

Data Summary

Quantitative data for this compound and its unlabeled form, Ethambutol, are summarized below for direct comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | This compound | Ethambutol |

| Molecular Formula | C₁₀H₁₆D₈N₂O₂[][2] | C₁₀H₂₄N₂O₂[3][4] |

| Molecular Weight | 212.36 g/mol [][2] | 204.31 g/mol [3][4] |

| CAS Number | 1129526-23-3[][2] | 74-55-5[3][5] |

| IUPAC Name | (2S)-1,1-dideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1-dideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol[] | (2S,2'S)-2,2'-(Ethane-1,2-diyldiimino)bis(butan-1-ol)[4] |

| InChI Key | AEUTYOVWOVBAKS-MKWMBDJFSA-N[] | AEUTYOVWOVBAKS-UWVGGRQHSA-N |

| SMILES | CCC(CO)NCCNC(CC)CO[] | CC--INVALID-LINK--NCCN--INVALID-LINK--CO |

Table 2: Physical and Chemical Properties

| Property | This compound | Ethambutol |

| Boiling Point | 345.3 ± 22.0 °C at 760 mmHg[] | 345 °C[3][5] |

| Density | 1.0 ± 0.1 g/cm³[] | ~1.005 g/cm³ (estimate)[5] |

| Melting Point | Not available | 87.5 - 88.8 °C[3][5] |

| pKa | Not available | 6.6 and 9.5[3] |

| Solubility | Not available | Soluble in water, DMSO, chloroform, methylene chloride. Sparingly soluble in ethanol.[3][5] |

| Storage Temperature | -20°C[] | 2-8°C (sealed, dry, dark)[3][5] |

Mechanism of Action

Ethambutol is a bacteriostatic agent that specifically targets the cell wall synthesis of mycobacteria.[6][7] The deuterated form, this compound, is expected to follow the same biological pathway. The primary mechanism involves the inhibition of arabinosyl transferase enzymes (EmbA, EmbB, and EmbC), which are crucial for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[6][8][9]

Inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex.[6] This leads to increased permeability of the cell wall, compromising the structural integrity of the bacterium and making it susceptible to other antimicrobial agents.[6][10] This synergistic potential is why Ethambutol is a cornerstone of multi-drug therapy for tuberculosis.[7][10]

Experimental Protocols

While specific protocols for the synthesis and analysis of this compound are proprietary to manufacturers, methodologies can be inferred from established procedures for Ethambutol. The synthesis of the deuterated analog would necessitate the use of deuterated starting materials.

General Synthesis Protocol

The synthesis of Ethambutol typically involves the reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.[11][12] For this compound, deuterated versions of the ethylene bridge and/or the butanol backbone would be required.

Methodology:

-

Reaction Setup: (S)-(+)-2-amino-1-butanol is heated in a reaction vessel.

-

Addition of Dichloroethane: 1,2-dichloroethane is slowly added to the heated aminobutanol. The temperature is controlled and maintained for several hours to allow the reaction to proceed.

-

Workup: After the reaction is complete, the mixture is cooled. The product can be recovered by distillation to remove unreacted aminobutanol.

-

Salt Formation: The resulting Ethambutol base is dissolved in an alcohol (e.g., ethanol), and an acid (e.g., hydrochloric acid in ethanol) is added to precipitate the dihydrochloride salt.

-

Purification: The precipitated salt is isolated by filtration and can be further purified by recrystallization.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of Ethambutol and its deuterated analog in pharmaceutical formulations or biological samples is often performed using Reverse-Phase HPLC (RP-HPLC), typically requiring a derivatization step to improve detection.[13][14]

Methodology:

-

Sample Preparation: The sample (e.g., dissolved tablet, plasma) is prepared. For plasma, this involves protein precipitation and liquid-liquid extraction. An internal standard is added.

-

Derivatization: Ethambutol is derivatized to enhance its chromophoric properties for UV detection. A common derivatizing agent is phenylethylisocyanate (PEIC).[13][14] The reaction is typically carried out at room temperature.

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system.

-

Detection: The eluent is monitored by a UV detector at a wavelength appropriate for the derivative (e.g., ~200-210 nm).[15]

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a standard curve.

References

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethambutol CAS#: 74-55-5 [m.chemicalbook.com]

- 6. Ethambutol - Wikipedia [en.wikipedia.org]

- 7. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. jwatch.org [jwatch.org]

- 10. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]

- 11. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]

- 12. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 13. Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of assay for Ethambutol in Ethambutol Hydrochloride Tablets by RP-HPLC – Experiment Journal [experimentjournal.com]

Spectroscopic Analysis of Ethambutol-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Ethambutol-d8, a deuterated isotopologue of the antitubercular drug Ethambutol. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies, such as in pharmacokinetic and metabolic research, and as internal standards in quantitative bioanalysis.

Introduction to this compound

Ethambutol is a bacteriostatic antimycobacterial agent used in the treatment of tuberculosis. This compound is a stable isotope-labeled version of Ethambutol, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Ethambutol in biological matrices, as it co-elutes with the unlabeled drug but is distinguishable by its higher mass.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key technique for the analysis of this compound, particularly in its role as an internal standard. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for its quantification.

Quantitative Data

The following table summarizes the key mass spectrometry data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₆D₈N₂O₂ | [1] |

| Molecular Weight | 212.36 g/mol | [1] |

| Parent Ion (M+H)⁺ | m/z 213.1 | |

| Fragment Ion | m/z 122.4 | |

| MRM Transition | m/z 213.1 → 122.4 |

Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is analogous to that of unlabeled Ethambutol. The primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the diamine bridge. The proposed fragmentation pattern is illustrated in the diagram below.

Caption: Proposed MS/MS fragmentation pathway for this compound.

Experimental Protocol: LC-MS/MS

The following is a typical experimental protocol for the analysis of this compound by LC-MS/MS.

Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent such as methanol.

-

For quantitative analysis, a known amount of the this compound internal standard solution is added to the biological samples (e.g., plasma, urine) before protein precipitation.

-

Protein precipitation is typically carried out by adding a threefold excess of a cold organic solvent like acetonitrile or methanol.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, and an aliquot is injected into the LC-MS/MS system.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Parameters:

| Parameter | Typical Value |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition | 213.1 → 122.4 |

| Collision Energy | Optimized for the specific instrument |

| Capillary Voltage | Optimized for the specific instrument |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Due to the high level of deuteration in this compound, conventional ¹H and ¹³C NMR spectroscopy are of limited utility for structural confirmation. The most informative NMR technique for this compound is Deuterium (²H) NMR.

Quantitative Data (Predicted)

| Position | Predicted ²H Chemical Shift (ppm) |

| -CH₂- (ethyl) | ~1.6 |

| -CH- | ~2.5 |

| -CH₂-N- | ~2.7 |

| -CH₂-O- | ~3.5 |

Note: The signals in a ²H NMR spectrum are typically broad due to the quadrupolar nature of the deuterium nucleus.

Experimental Protocol: ²H NMR

Sample Preparation:

-

Dissolve the this compound sample in a protonated (non-deuterated) solvent, such as chloroform (CHCl₃) or dimethyl sulfoxide (DMSO). Using a deuterated solvent would result in a large solvent signal that would obscure the analyte signals.[3]

-

The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 5-20 mg/mL.

Instrumentation:

-

A high-field NMR spectrometer equipped with a broadband probe capable of detecting the deuterium frequency.

NMR Parameters:

| Parameter | Typical Setting |

| Nucleus | ²H |

| Solvent | Protonated (e.g., CHCl₃, DMSO) |

| Lock | Unlocked (as a protonated solvent is used) |

| Shimming | Manual shimming on the FID or gradient shimming on the proton signal of the solvent.[2] |

| Pulse Program | A simple pulse-acquire sequence. |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 1-5 seconds |

| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio. |

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the spectroscopic analysis of this compound.

Caption: Workflow for the quantitative analysis of Ethambutol using this compound as an internal standard by LC-MS/MS.

Caption: General workflow for the ²H NMR analysis of this compound.

Mechanism of Action and Metabolism of Ethambutol

For a comprehensive understanding, it is also relevant to consider the biological context of Ethambutol.

Caption: Simplified signaling pathway of Ethambutol's mechanism of action.

Caption: Simplified metabolic pathway of Ethambutol.

References

A Technical Guide to High-Purity Ethambutol-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity deuterated Ethambutol (Ethambutol-d8), a critical tool in pharmacokinetic and metabolic research. This document outlines the commercial supplier landscape, delves into the mechanism of action of Ethambutol, and provides detailed experimental protocols for its analysis.

Commercial Availability and Specifications

High-purity this compound is available from several specialized chemical suppliers catering to the research and pharmaceutical development sectors. While specific batch-to-batch variations exist, the following table summarizes typical product specifications available in the market. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase to obtain precise quantitative data.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Isotopic Enrichment |

| BOC Sciences | 1129526-23-3 | 1129526-23-3 | C₁₀H₁₆D₈N₂O₂ | 212.36 | Inquiry required | Inquiry required |

| MedChemExpress | HY-B0535S2 | 1129526-23-3 | C₁₀H₁₆D₈N₂O₂ | 212.36 | Inquiry required | Inquiry required |

| Simson Pharma Limited | E100008 | N/A | C₁₀H₁₆D₈N₂O₂ | 212.36 | Inquiry required | Inquiry required |

| TargetMol | T6543 | 1129526-23-3 | C₁₀H₁₆D₈N₂O₂ | 212.36 | Inquiry required | Inquiry required |

Note: The information in this table is compiled from publicly available data from the suppliers' websites. For the most accurate and up-to-date information, please refer to the suppliers directly.

Mechanism of Action: Inhibition of Arabinosyl Transferases

Ethambutol is a bacteriostatic agent primarily used in the treatment of tuberculosis. Its mechanism of action involves the inhibition of arabinosyl transferases, a group of enzymes essential for the biosynthesis of the mycobacterial cell wall.[1] Specifically, Ethambutol targets three key arabinosyl transferases: EmbA, EmbB, and EmbC.[2] These enzymes are responsible for the polymerization of arabinose into arabinan, a major component of the arabinogalactan and lipoarabinomannan complexes in the mycobacterial cell wall.[3][4][5]

The inhibition of these enzymes disrupts the formation of the cell wall, leading to increased permeability and loss of structural integrity, ultimately inhibiting bacterial growth.[1] The deuteration of Ethambutol to this compound does not alter this fundamental mechanism of action. This compound serves as a stable isotope-labeled internal standard for quantitative bioanalytical studies, allowing for precise measurement of the parent drug's concentration in biological matrices.[6]

Experimental Protocols

Synthesis and Purification of this compound

A common synthetic route to Ethambutol involves the reaction of (S)-(+)-2-Amino-1-butanol with 1,2-dichloroethane.[7][8][9] For the synthesis of this compound, a deuterated precursor, such as 1,2-dichloroethane-d4, would be utilized. The general procedure is as follows:

-

(S)-(+)-2-Amino-1-butanol is reacted with 1,2-dichloroethane-d4. The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

-

Neutralization and Extraction. The reaction mixture is neutralized with a base, and the product is extracted into an organic solvent.

-

Purification. The crude product is purified, often by column chromatography, to isolate the high-purity this compound.[10]

-

Salt Formation. For improved stability and handling, the free base is often converted to a hydrochloride salt.

Analytical Methods for Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of Ethambutol and its deuterated analog in biological matrices.

Sample Preparation:

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound for unlabeled Ethambutol analysis, or a different internal standard if analyzing this compound).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Conditions (Example):

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A suitable gradient to achieve separation from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Ethambutol: Precursor ion > Product ion (specific m/z values to be optimized)

-

This compound: Precursor ion > Product ion (specific m/z values to be optimized)

-

Application in Pharmacokinetic Studies

This compound is an invaluable tool in pharmacokinetic (PK) studies, where it is used as an internal standard for the accurate quantification of unlabeled Ethambutol in biological samples.[11][12][13][14][15] The use of a stable isotope-labeled internal standard minimizes variability introduced during sample preparation and analysis, leading to more robust and reliable PK data.

A typical PK study design involving this compound would entail:

-

Dosing: Administration of a single or multiple doses of Ethambutol to subjects.

-

Sample Collection: Collection of biological samples (e.g., plasma, urine) at various time points post-dose.

-

Sample Analysis: Quantification of Ethambutol concentrations in the collected samples using a validated analytical method with this compound as the internal standard.

-

Pharmacokinetic Modeling: Using the concentration-time data to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

The high purity and well-defined isotopic enrichment of commercially available this compound are crucial for the accuracy and precision of these studies, which are fundamental in drug development and regulatory submissions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. jwatch.org [jwatch.org]

- 3. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 8. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]

- 9. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacokinetics of Ethambutol under Fasting Conditions, with Food, and with Antacids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of ethambutol and weight banded dosing in South African adults newly diagnosed with tuberculosis and HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Metabolic Journey of Ethambutol-d8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethambutol is primarily metabolized in the liver through a two-step oxidation process, catalyzed by alcohol dehydrogenase. The principal metabolites are an intermediate aldehyde and a final dicarboxylic acid derivative. A significant portion of the drug is excreted unchanged in the urine. While the metabolic pathway of Ethambutol-d8 is expected to mirror that of its non-deuterated counterpart, the presence of deuterium atoms may introduce a kinetic isotope effect, potentially slowing the rate of metabolism. This guide provides a comprehensive summary of the known metabolic processes, relevant quantitative data for Ethambutol, and standardized experimental methodologies for its analysis.

Metabolic Pathway of Ethambutol

The in vivo metabolism of Ethambutol is a sequential oxidation of its primary alcohol groups. The process is initiated by the enzyme alcohol dehydrogenase, which converts Ethambutol into a more polar aldehyde intermediate. This intermediate is subsequently oxidized further to form the main metabolite, 2,2'-(ethylenediimino)dibutyric acid.[1][2]

Caption: Metabolic pathway of Ethambutol.

Quantitative Pharmacokinetic Data (Ethambutol)

The following table summarizes key pharmacokinetic parameters for Ethambutol in humans with normal renal function. It is important to note that these values are for the non-deuterated form of the drug.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | 75-80% (oral) | [1] |

| Tmax (Time to Peak Concentration) | 2-4 hours | [1] |

| Cmax (Peak Serum Concentration) | 2-5 µg/mL (after a 25 mg/kg dose) | [1] |

| Distribution | ||

| Volume of Distribution | 76.2 L | [1] |

| Protein Binding | 20-30% | [1] |

| Metabolism | ||

| Primary Metabolites | Aldehyde intermediate, 2,2'-(ethylenediimino)dibutyric acid | [1][2] |

| Excretion | ||

| Half-life | 3.3 hours | [1] |

| Unchanged in Urine | 50% | [3] |

| Metabolites in Urine | 8-15% | [1] |

| Unchanged in Feces | 20-22% | [1] |

The Potential Impact of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium in this compound can influence its rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a slower rate for reactions that involve the cleavage of this bond.

In the metabolism of Ethambutol, the initial oxidation by alcohol dehydrogenase involves the breaking of a C-H bond at one of the primary alcohol groups. In this compound, this would be a C-D bond. Therefore, it is plausible that the conversion of this compound to its aldehyde intermediate is slower than that of Ethambutol. This could potentially result in a longer half-life and increased exposure to the parent drug for the deuterated form. However, without specific in vivo studies on this compound, the magnitude of this effect remains theoretical.

Caption: Conceptual diagram of the kinetic isotope effect.

Experimental Protocols

The following are generalized methodologies for the analysis of Ethambutol in biological matrices, which would be applicable for the study of this compound, typically used as an internal standard.

Sample Preparation for LC-MS/MS Analysis

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (this compound).

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for injection into the LC-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A validated gas chromatography assay with mass selective detection (GC/MS) can also be employed for the quantification of Ethambutol.[4]

-

Extraction: Ethambutol can be extracted from biological fluids using a suitable organic solvent.

-

Derivatization: The extracted Ethambutol is often derivatized to increase its volatility for GC analysis.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with an appropriate column for separation.

-

MS Detection: The separated components are detected using a mass spectrometer, with this compound used as the internal standard for accurate quantification.

Caption: General experimental workflow for pharmacokinetic analysis.

Conclusion

The metabolic fate of this compound in vivo is expected to follow the same oxidative pathway as Ethambutol, yielding an aldehyde intermediate and a dicarboxylic acid metabolite, with a significant portion excreted unchanged. While quantitative data for the deuterated form is not available, the established pharmacokinetic profile of Ethambutol provides a strong foundational understanding. The primary difference anticipated with this compound is a potential reduction in the rate of metabolism due to the kinetic isotope effect. The experimental protocols outlined in this guide provide a framework for the analysis of both Ethambutol and its deuterated analogue in biological matrices, enabling further research into the precise pharmacokinetics of this compound. This information is critical for drug development professionals in designing and interpreting bioequivalence and drug-drug interaction studies where deuterated internal standards are utilized.

References

A Comparative Pharmacokinetic Profile: Ethambutol vs. Ethambutol-d8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the first-line antitubercular agent, Ethambutol. It further explores the potential pharmacokinetic implications of deuterium substitution in the Ethambutol-d8 analog. While direct comparative in-vivo data for this compound is not extensively available in the public domain, this paper synthesizes the well-established pharmacokinetic parameters of Ethambutol and discusses the theoretical advantages that deuteration may confer, such as improved metabolic stability and enhanced therapeutic index. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of antimycobacterial agents and the application of deuterium chemistry to optimize drug performance.

Introduction

Ethambutol is a bacteriostatic agent that plays a critical role in the combination therapy of tuberculosis (TB), primarily by inhibiting the synthesis of the mycobacterial cell wall.[1][2] Its mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the formation of arabinogalactan, a key component of the mycobacterial cell wall.[2][3][4] Despite its efficacy, the therapeutic window of Ethambutol is narrowed by dose-dependent ocular toxicity.[1]

Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are pivotal to a drug's efficacy and safety. Enhancing the pharmacokinetic profile of existing drugs is a key strategy in drug development. One such approach is the use of deuterium-labeled compounds, or "heavy drugs." Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can potentially lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance, longer half-life, and increased systemic exposure.

This guide provides a detailed summary of the known pharmacokinetic profile of Ethambutol and explores the anticipated profile of its deuterated analog, this compound, based on the principles of deuterium substitution.

Pharmacokinetic Profile of Ethambutol

The pharmacokinetic parameters of Ethambutol have been extensively studied in various populations. A summary of these parameters is presented in the tables below.

Absorption

Ethambutol is well absorbed from the gastrointestinal tract following oral administration.[1]

Table 1: Absorption Parameters of Ethambutol

| Parameter | Value | Reference(s) |

| Bioavailability | ~80% | [5] |

| Tmax (Time to Peak Concentration) | 2 - 4 hours | [5][6] |

| Effect of Food | Not significantly impaired | [6] |

Distribution

Ethambutol is widely distributed throughout the body.

Table 2: Distribution Parameters of Ethambutol

| Parameter | Value | Reference(s) |

| Volume of Distribution (Vd) | 76.2 L (in TB-HIV coinfected patients) | [7] |

| Protein Binding | 20 - 30% | [5] |

Metabolism

Ethambutol is partially metabolized in the liver. The primary metabolic pathway involves oxidation of the alcohol groups to an aldehyde and then to a dicarboxylic acid derivative.[5][8]

Table 3: Metabolism of Ethambutol

| Metabolites | Metabolic Pathway |

| 2,2'-(ethylenediimino)dibutyric acid | Oxidation |

| Aldehyde intermediate | Oxidation |

Excretion

The primary route of elimination for Ethambutol and its metabolites is through the kidneys.

Table 4: Excretion Parameters of Ethambutol

| Parameter | Value | Reference(s) |

| Elimination Half-life (t½) | 3 - 4 hours | [6][7] |

| Renal Clearance | Major route of elimination | [8] |

| Fecal Excretion | 20 - 22% (unchanged drug) | [9] |

Key Pharmacokinetic Parameters

Table 5: Summary of Key Pharmacokinetic Parameters for Ethambutol

| Parameter | Value | Reference(s) |

| Cmax (Peak Plasma Concentration) | 2 - 5 µg/mL (after a 25 mg/kg dose) | [5] |

| AUC (Area Under the Curve) | Varies with dose and patient population | [7] |

This compound: A Deuterated Analog

This compound is a stable isotope-labeled version of Ethambutol where eight hydrogen atoms have been replaced by deuterium. While direct, publicly available, in-vivo comparative pharmacokinetic data for this compound is limited, the principles of the kinetic isotope effect provide a basis for predicting its behavior.

The Deuterium Kinetic Isotope Effect

The substitution of hydrogen with deuterium can significantly impact the rate of chemical reactions, including enzymatic metabolism. The C-D bond is stronger than the C-H bond, and thus requires more energy to break. This can lead to a slower rate of metabolism for deuterated compounds at positions susceptible to metabolic attack.

Anticipated Pharmacokinetic Profile of this compound

Based on the known metabolism of Ethambutol, which involves oxidation of the butanol side chains, deuteration at these positions is expected to influence its pharmacokinetic profile.

Table 6: Predicted Comparative Pharmacokinetic Profile of this compound vs. Ethambutol

| Parameter | Ethambutol | This compound (Predicted) | Rationale for Prediction |

| Metabolism | Partially metabolized by oxidation of alcohol groups. | Potentially reduced rate of metabolism. | The C-D bond is stronger than the C-H bond, leading to a slower rate of enzymatic oxidation (kinetic isotope effect). |

| Half-life (t½) | 3 - 4 hours | Potentially longer. | A reduced rate of metabolism would lead to slower clearance and a prolonged elimination half-life. |

| AUC | Dose-dependent. | Potentially higher. | Slower clearance would result in greater overall drug exposure for a given dose. |

| Cmax | 2 - 5 µg/mL | Potentially similar or slightly higher. | While the rate of elimination is expected to be slower, the peak concentration may not be drastically different, depending on absorption and distribution kinetics. |

| Tmax | 2 - 4 hours | Likely similar. | Deuteration is not expected to significantly alter the rate of absorption. |

Experimental Protocols

Detailed methodologies for conducting pharmacokinetic studies of Ethambutol are crucial for obtaining reliable and reproducible data.

Bioequivalence Study Design for Ethambutol

A typical bioequivalence study for Ethambutol formulations would follow a single-dose, two-way crossover design in healthy adult volunteers.

-

Study Population: Healthy male and non-pregnant, non-lactating female volunteers.

-

Dose: A single oral dose of a standardized Ethambutol formulation.

-

Study Design: Randomized, two-period, two-sequence, crossover design with a washout period of at least 7 days between doses.[6]

-

Blood Sampling: Serial blood samples collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose) to adequately characterize the plasma concentration-time profile.

-

Analytical Method: A validated bioanalytical method, such as LC-MS/MS, for the quantification of Ethambutol in plasma.[10][11]

In-vivo Animal Pharmacokinetic Study

Animal models are instrumental in preclinical pharmacokinetic assessments.

-

Animal Model: Rats or non-human primates are commonly used.[12]

-

Dosing: Oral or intravenous administration of Ethambutol.

-

Sample Collection: Serial blood samples are collected via appropriate methods (e.g., tail vein, jugular vein cannulation).

-

Analysis: Plasma concentrations of Ethambutol and its metabolites are determined using a validated analytical method.

Visualizations

Ethambutol Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Ethambutol in the mycobacterial cell wall.

Caption: Mechanism of action of Ethambutol.

Experimental Workflow for a Bioequivalence Study

This diagram outlines the typical workflow for a clinical bioequivalence study.

Caption: Bioequivalence study workflow.

Conclusion

The pharmacokinetic profile of Ethambutol is well-characterized, providing a solid foundation for its clinical use. While direct comparative data for this compound is not yet widely available, the principles of the kinetic isotope effect suggest that this deuterated analog holds promise for an improved pharmacokinetic profile. Specifically, a reduction in the rate of metabolism could lead to a longer half-life and increased systemic exposure, potentially allowing for lower or less frequent dosing and a reduction in dose-dependent toxicities. Further in-vivo studies are warranted to definitively characterize the pharmacokinetic profile of this compound and to explore its potential clinical benefits. This guide serves as a foundational resource for researchers and developers in the field of antitubercular drug discovery and optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. extranet.who.int [extranet.who.int]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. extranet.who.int [extranet.who.int]

- 7. Population Pharmacokinetics and Pharmacogenetics of Ethambutol in Adult Patients Coinfected with Tuberculosis and HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wireilla.com [wireilla.com]

- 11. extranet.who.int [extranet.who.int]

- 12. Mode of action of ethambutol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Ethambutol and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol (EMB) is a cornerstone of first-line tuberculosis therapy, exerting its bacteriostatic effect by inhibiting the synthesis of the mycobacterial cell wall. This guide delves into the molecular mechanism of action of ethambutol, focusing on its interaction with arabinosyltransferases. Furthermore, it explores the prospective pharmacological advantages of a deuterated ethambutol analog. By leveraging the kinetic isotope effect, deuteration is anticipated to modulate the drug's metabolic profile, potentially leading to an improved pharmacokinetic and safety profile. This document provides a comprehensive overview of the established knowledge on ethambutol and a forward-looking perspective on the therapeutic potential of its deuterated counterpart, supported by detailed experimental protocols and visual representations of key biological and experimental pathways.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge. Ethambutol is a critical component of the multi-drug regimen used to treat TB.[1] Its primary role is to prevent the emergence of resistance to other co-administered drugs. The therapeutic efficacy of ethambutol is intrinsically linked to its unique mechanism of action, which targets the intricate and essential cell wall of M. tuberculosis.

In the continuous quest to refine anti-tubercular therapies, strategic chemical modifications of existing drugs offer a promising avenue. One such strategy is deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification can significantly alter a drug's metabolic fate, often leading to a more favorable pharmacokinetic profile. This guide provides a detailed examination of ethambutol's mechanism of action and presents a comprehensive analysis of the theoretical and anticipated benefits of a deuterated ethambutol analog.

Mechanism of Action of Ethambutol

Ethambutol's bacteriostatic activity against actively growing mycobacteria stems from its ability to disrupt the synthesis of the mycobacterial cell wall.[1] Specifically, it inhibits the enzyme arabinosyltransferase, which is crucial for the polymerization of D-arabinose into the arabinan domains of two vital cell wall components: arabinogalactan (AG) and lipoarabinomannan (LAM).[2][3]

The mycobacterial cell wall is a complex structure, with a core composed of a mycolyl-arabinogalactan-peptidoglycan complex. Arabinogalactan serves as a scaffold for the attachment of mycolic acids, which form a waxy, impermeable outer layer. Lipoarabinomannan is a key lipoglycan that plays a role in host-pathogen interactions. By inhibiting arabinosyltransferases, ethambutol disrupts the synthesis of both AG and LAM, leading to increased permeability of the cell wall and rendering the bacterium more susceptible to other drugs and the host immune system.[2]

Recent structural studies have identified three membrane-embedded arabinosyltransferases—EmbA, EmbB, and EmbC—as the specific targets of ethambutol.[4] Ethambutol binds to these enzymes, inhibiting their catalytic activity and thereby halting the elongation of arabinan chains.[4][5] Mutations in the genes encoding these enzymes, particularly EmbB, are associated with clinical resistance to ethambutol.[4]

Signaling Pathway of Ethambutol's Action

Deuterated Ethambutol: A Prospective Advancement

The metabolism of ethambutol is primarily mediated by alcohol dehydrogenase, which oxidizes the primary alcohol groups to aldehydes, followed by further oxidation to carboxylic acids.[6] This metabolic pathway can be targeted to improve the drug's pharmacokinetic profile through deuteration.

The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. Consequently, the cleavage of a C-D bond by an enzyme, such as alcohol dehydrogenase, requires more energy and proceeds at a slower rate. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[7] By strategically replacing the hydrogen atoms on the carbon atoms bearing the hydroxyl groups in ethambutol with deuterium, it is anticipated that the rate of metabolic inactivation will be reduced.

A slower metabolism is expected to lead to:

-

Increased plasma half-life (t½): The drug would remain in the body for a longer period.

-

Higher plasma concentrations (Cmax) and area under the curve (AUC): This could potentially allow for lower or less frequent dosing.

-

Reduced formation of metabolites: A decrease in metabolite-related toxicities could be achieved.

Logical Relationship of Deuteration Effect

Quantitative Data

While direct comparative data for a deuterated ethambutol analog is not yet available in published literature, the following tables summarize the known quantitative data for ethambutol. The anticipated effects of deuteration are discussed based on the principles of the kinetic isotope effect.

Table 1: In Vitro Activity of Ethambutol

| Parameter | Organism | Value | Reference |

| MIC | M. tuberculosis H37Rv | 0.5 - 2.0 µg/mL | [8] |

| MIC Range | Clinical M. tuberculosis Isolates | 0.5 - 8.0 µg/mL | [7][9][10] |

Anticipated Effect of Deuteration on In Vitro Activity: Deuteration is not expected to significantly alter the in vitro activity (MIC) of ethambutol against M. tuberculosis. The mechanism of action, inhibition of arabinosyltransferases, is a direct interaction with the target enzyme and is unlikely to be affected by the isotopic substitution at non-binding sites.

Table 2: Pharmacokinetic Parameters of Ethambutol in Humans

| Parameter | Dose | Value | Reference |

| Cmax | 25 mg/kg | 2 - 5 µg/mL | [6] |

| Tmax | 25 mg/kg | 2 - 4 hours | [6] |

| t½ (half-life) | 15 mg/kg | ~4 hours | [11] |

| Oral Bioavailability | - | ~80% | [6] |

| Protein Binding | - | 20 - 30% | [11] |

Anticipated Effect of Deuteration on Pharmacokinetics: Based on the deuterium kinetic isotope effect, a deuterated ethambutol analog is expected to exhibit:

-

Increased Cmax and AUC: Due to a slower rate of metabolism.

-

Prolonged t½: The drug would be cleared from the body more slowly.

-

Unaltered Tmax and Oral Bioavailability: These parameters are primarily related to absorption, which is not expected to be significantly affected by deuteration.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for determining the MIC of anti-tubercular agents.

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

M. tuberculosis H37Rv or clinical isolates

-

Ethambutol stock solution

-

Alamar Blue reagent

-

Tween 80

Procedure:

-

Prepare serial two-fold dilutions of ethambutol in the 96-well microplate using 7H9 broth. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of M. tuberculosis (e.g., McFarland standard of 1.0) and dilute it in 7H9 broth.

-

Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL. Include drug-free control wells.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.

In Vitro Arabinosyltransferase Inhibition Assay

This cell-free assay directly measures the inhibitory effect of a compound on the target enzyme.

Materials:

-

Membrane fractions containing arabinosyltransferases from M. smegmatis or M. tuberculosis.

-

Decaprenyl-phosphoryl-arabinose (DPA) as the arabinose donor.

-

A suitable acceptor substrate (e.g., a synthetic oligosaccharide).

-

Ethambutol or its deuterated analog.

-

Reaction buffer (e.g., MOPS buffer with MgCl₂ and β-mercaptoethanol).

-

Method for detection of product formation (e.g., radiolabeling with [¹⁴C]-DPA and thin-layer chromatography, or mass spectrometry).

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, membrane fraction, and acceptor substrate.

-

Add varying concentrations of the inhibitor (ethambutol or its analog).

-

Initiate the reaction by adding the donor substrate (DPA).

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a solvent to extract the products).

-

Analyze the formation of the product to determine the extent of inhibition.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Preclinical Development Workflow

The development of a new anti-tubercular drug, such as a deuterated ethambutol analog, follows a structured preclinical workflow.

Experimental Workflow for Preclinical Evaluation

Conclusion

Ethambutol remains an indispensable tool in the fight against tuberculosis, primarily through its targeted inhibition of mycobacterial cell wall synthesis. The exploration of a deuterated ethambutol analog represents a rational and scientifically grounded approach to potentially enhance its therapeutic profile. By leveraging the deuterium kinetic isotope effect to slow its metabolism, a deuterated version holds the promise of improved pharmacokinetics, which could translate to more convenient dosing regimens and a better safety profile. While direct experimental data on a deuterated ethambutol analog is currently lacking, the foundational principles and the wealth of knowledge on ethambutol's mechanism of action provide a strong rationale for its development and evaluation. Further research, following the outlined experimental protocols and preclinical workflow, is warranted to fully elucidate the clinical potential of this next-generation anti-tubercular agent.

References

- 1. Using animal models to develop new treatments for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques | RTI [rti.org]

- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 4. journals.asm.org [journals.asm.org]

- 5. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of oral ethambutol in the normal subject - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Applications of Ethambutol-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro applications of Ethambutol-d8, a deuterated analog of the antituberculosis drug Ethambutol. The primary application of this compound in in vitro studies is as an internal standard for the accurate quantification of Ethambutol in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will cover the mechanism of action of Ethambutol, detailed experimental protocols for its quantification, and relevant data presented in a clear, tabular format.

Core Concepts: Mechanism of Action of Ethambutol

Ethambutol is a bacteriostatic agent that specifically targets the cell wall synthesis of mycobacteria.[][2] Its primary mechanism of action involves the inhibition of the enzyme arabinosyl transferase.[][2] This enzyme is crucial for the polymerization of D-arabinose into arabinan, a key component of the arabinogalactan layer of the mycobacterial cell wall.[] The disruption of arabinogalactan synthesis weakens the cell wall, leading to increased permeability and ultimately inhibiting bacterial growth.[]

Role of this compound in In Vitro Studies

This compound is a stable, isotopically labeled version of Ethambutol where eight hydrogen atoms have been replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled Ethambutol by a mass spectrometer. In in vitro drug metabolism and pharmacokinetics (DMPK) studies, this compound serves as an ideal internal standard. When added to a biological sample at a known concentration, it co-elutes with Ethambutol during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of Ethambutol.

Quantitative Data

The primary quantitative application of this compound is in analytical assays. The following table summarizes the key mass spectrometry parameters for the quantification of Ethambutol using this compound as an internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Ethambutol | 205.2 | 116.1 | [3] |

| This compound (Internal Standard) | 213.1 | 122.4 | [3] |

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol describes a typical in vitro experiment to assess the metabolic stability of Ethambutol in liver microsomes, using this compound as an internal standard for quantification.

Objective: To determine the rate of metabolism of Ethambutol when incubated with liver microsomes.

Materials:

-

Ethambutol

-

This compound (as internal standard)

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for protein precipitation)

-

Water with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of Ethambutol in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the Ethambutol stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.

-

Incubate at 37°C with shaking.

-

-

Time-Point Sampling and Reaction Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and a known concentration of the this compound internal standard.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Vortex the quenched samples to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate Ethambutol from matrix components.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitor the mass transitions for Ethambutol (m/z 205.2 → 116.1) and this compound (m/z 213.1 → 122.4).[3]

-

-

-

Data Analysis:

-

Calculate the peak area ratio of Ethambutol to this compound for each time point.

-

Plot the natural logarithm of the remaining percentage of Ethambutol against time.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

-

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Ethambutol in in vitro studies. Its use as an internal standard in LC-MS/MS-based assays is critical for obtaining reliable data in drug metabolism, pharmacokinetic, and other preclinical studies. This guide provides a foundational understanding and practical protocols for researchers and scientists working with Ethambutol and its deuterated analog.

References

Methodological & Application

Application Note: Quantification of Ethambutol in Human Plasma using Ethambutol-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis (TB).[1][2] Therapeutic drug monitoring of ethambutol is crucial to ensure efficacy and prevent toxicity. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethambutol in human plasma. The method utilizes a stable isotope-labeled internal standard, Ethambutol-d8, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle of the Method

This method involves the extraction of ethambutol and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then detected and quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of ethambutol in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard with a standard calibration curve.

Materials and Reagents

-

Analytes and Internal Standard:

-

Ethambutol

-

This compound

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (AR grade)

-

Ammonium acetate (AR grade)

-

Ultrapure water

-

Human plasma (blank)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ethambutol and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Ethambutol stock solution with a mixture of methanol and water (50:50, v/v) to create working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (1 µg/mL).

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Waters XBridge Amide (dimensions not specified)[3] or equivalent HILIC column |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.3% Formic Acid[3] |

| Mobile Phase B | Acetonitrile[3] |

| Gradient | Isocratic elution with 77% Acetonitrile and 23% 5 mM ammonium acetate solution with 0.3% formic acid[3] |

| Flow Rate | 0.5 mL/min[3] |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 4 minutes |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Ethambutol | 205.2 → 116.1[3] |

| This compound | 213.1 → 122.4[3] |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Method Validation Data

Linearity

The method was demonstrated to be linear over the concentration range of 0.0125 to 2.00 µg/mL for Ethambutol in human plasma.[3]

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| Ethambutol | 0.0125 - 2.00[3] | > 0.99 |

Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).

| QC Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%RE) |

| Low | < 8.80%[3] | < 8.80%[3] | -11.13 to 13.49%[3] |

| Medium | < 8.80%[3] | < 8.80%[3] | -11.13 to 13.49%[3] |

| High | < 8.80%[3] | < 8.80%[3] | -11.13 to 13.49%[3] |

RSD: Relative Standard Deviation, RE: Relative Error

Data Presentation and Visualization

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of Ethambutol in human plasma.

Caption: Experimental workflow for Ethambutol quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantitative analysis of Ethambutol in human plasma. The simple protein precipitation extraction procedure and the use of a stable isotope-labeled internal standard contribute to the method's accuracy, precision, and robustness, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of First-Line Anti-Tuberculosis Drugs using Ethambutol-d8 as an Internal Standard

Abstract